
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide, or DCPFCF, is a small molecule that has been used in various scientific research applications due to its unique properties. DCPFCF is a cyclopropane-based molecule, meaning it contains a three-membered ring of carbon atoms. It is also a dicyano compound, meaning it contains two cyano (CN) groups. DCPFCF has been used in studies of biochemistry, physiology, and pharmacology, among other fields.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
- Toxicity and Environmental Behavior of 2,4-D Herbicides : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the compound of interest, highlight its widespread use in agriculture and the resulting environmental contamination. Research emphasizes the need for understanding the ecological impact of such compounds, including their toxicity to non-target species and the role of microorganisms in their degradation. These insights contribute to environmental protection efforts and the development of more sustainable agricultural practices (Zuanazzi et al., 2020), (Magnoli et al., 2020).
Advanced Materials and Chemistry
- Transition-Metal Phosphors and OLED Applications : Research into cyclometalating ligands, including those related to the compound , explores their use in creating highly emissive phosphorescent complexes for organic light-emitting diodes (OLEDs). This demonstrates the potential of such compounds in the development of advanced materials for electronics and lighting applications (Chi & Chou, 2010).
Organic Synthesis and Methodologies
- Oxyfunctionalization of Cyclopropane Derivatives : Studies on the oxyfunctionalization of cyclopropane derivatives provide insights into efficient synthetic methods for producing carbonylcyclopropanes. This is relevant for the development of new synthetic pathways and the atom economy in organic chemistry, illustrating the importance of such compounds in facilitating advancements in chemical synthesis (Sedenkova et al., 2018).
Analytical and Environmental Chemistry
- Wastewater Treatment in the Pesticide Industry : The research into treatment options for wastewater from the pesticide industry, including compounds like 2,4-D, underscores the challenges and solutions associated with removing toxic pollutants from industrial effluents. This highlights the broader applicability of studying such compounds in addressing environmental pollution and enhancing water treatment technologies (Goodwin et al., 2018).
Propriétés
IUPAC Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-10-1-6-13(14(20)7-10)15-16(18(15,8-22)9-23)17(25)24-12-4-2-11(21)3-5-12/h1-7,15-16H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKLJWYHDVRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
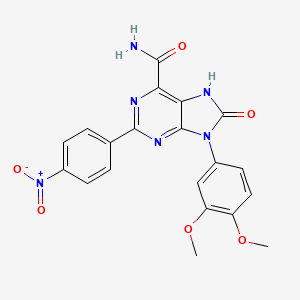
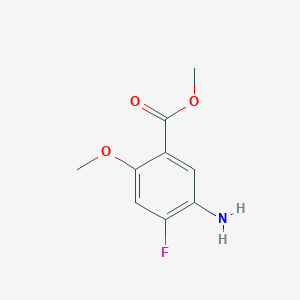
![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
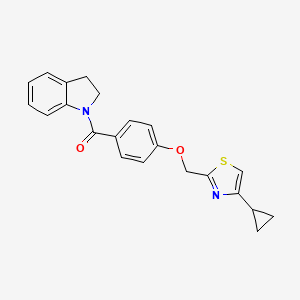
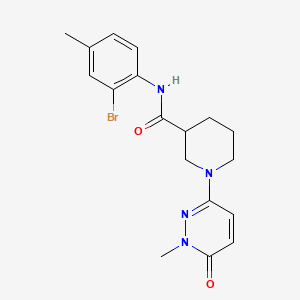
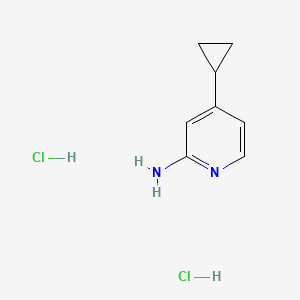
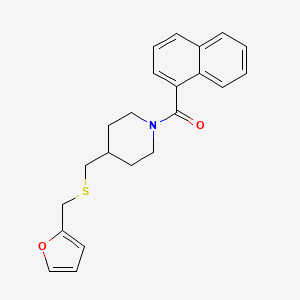
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)